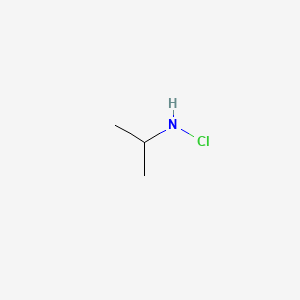
N-Chloroisopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloroisopropylamine is an organic compound with the molecular formula C3H8ClN. It belongs to the class of chloramines, which are compounds containing a nitrogen-chlorine bond. Chloramines are known for their antimicrobial properties and are used in various applications, including disinfection and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloroisopropylamine can be synthesized through the chlorination of isopropylamine. The reaction typically involves the use of chlorine gas (Cl2) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative. The reaction can be represented as follows:
(CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of chlorine gas into a solution of isopropylamine. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the chlorination process. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Chloroisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced back to isopropylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Isopropylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Chloroisopropylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.
Biology: Due to its antimicrobial properties, it is studied for potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of N-Chloroisopropylamine is primarily due to its ability to release chlorine, which is a potent oxidizing agent. The chlorine released can disrupt the cell walls of microorganisms, leading to their death. The compound targets various molecular pathways, including the oxidation of cellular components and the disruption of metabolic processes .
Comparison with Similar Compounds
N-Chlorotaurine: Another chloramine with similar antimicrobial properties.
Chloramine-T: A widely used disinfectant and antiseptic.
N-Chlorosuccinimide: Used in organic synthesis as a chlorinating agent.
Comparison: N-Chloroisopropylamine is unique due to its specific structure, which imparts distinct reactivity and antimicrobial properties. Compared to N-Chlorotaurine and Chloramine-T, it has a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where others may not be as effective .
Properties
CAS No. |
26245-56-7 |
|---|---|
Molecular Formula |
C3H8ClN |
Molecular Weight |
93.55 g/mol |
IUPAC Name |
N-chloropropan-2-amine |
InChI |
InChI=1S/C3H8ClN/c1-3(2)5-4/h3,5H,1-2H3 |
InChI Key |
IVXCVROGNYFLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















